4,8-dimethyl-2-oxo-2H-chromen-7-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate
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Overview
Description
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-keto esters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts . The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be utilized to achieve this .
Chemical Reactions Analysis
Types of Reactions
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects . The pathways involved can include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE stands out due to its specific functional groups that confer unique biological activities and chemical reactivity . Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C27H23NO6 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C27H23NO6/c1-17-15-23(29)34-25-18(2)22(14-13-21(17)25)33-26(30)24(20-11-7-4-8-12-20)28-27(31)32-16-19-9-5-3-6-10-19/h3-15,24H,16H2,1-2H3,(H,28,31)/t24-/m1/s1 |
InChI Key |
DMMZBWMNNCNFRO-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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